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Compound Name: NF546

Cat. No.: B15569098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NF546, a key pharmacological tool

used in the study of purinergic signaling. It details the compound's mechanism of action,

quantitative pharmacology, and its application in experimental settings, with a focus on its role

as a selective agonist for the P2Y11 receptor.

Introduction: Purinergic Signaling and the P2Y11
Receptor
Purinergic signaling is a fundamental cell communication pathway mediated by extracellular

nucleotides like adenosine 5'-triphosphate (ATP) and their breakdown products.[1] These

molecules act on a diverse family of purinergic receptors, which are broadly classified into P1

receptors (for adenosine) and P2 receptors (for nucleotides).[2][3] The P2 family is further

divided into P2X ionotropic ligand-gated ion channels and P2Y metabotropic G protein-coupled

receptors (GPCRs).[2][4]

The human P2Y11 receptor is a unique member of the P2Y family.[3][5] Unlike other P2Y

receptors that typically couple to a single G protein subfamily, the P2Y11 receptor is dually

coupled to both Gs and Gq proteins.[6] This allows it to simultaneously stimulate both the

adenylyl cyclase (AC) and phospholipase C (PLC) pathways, leading to increases in

intracellular cyclic AMP (cAMP) and Ca2+, respectively.[7][8][9] This dual signaling capacity

positions P2Y11 as a critical regulator in various physiological processes, particularly in the
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immune system and vascular function.[1][8][10] The development of selective pharmacological

tools is crucial for elucidating its specific roles, and NF546 has emerged as a primary agonist

for this purpose.[2]

NF546: A Selective, Non-Nucleotide P2Y11 Agonist
NF546 is a potent and selective non-nucleotide agonist of the P2Y11 receptor.[11][12] Its

chemical name is 4,4'-(Carbonylbis(imino-3,1-phenylene-carbonylimino-3,1-(4-methyl-

phenylene)carbonylimino))-bis(1,3-xylene-alpha,alpha'-diphosphonic acid) tetrasodium salt.[13]

Developed through the screening of sulfonic and phosphonic acid derivatives, NF546 provides

a critical tool for investigating P2Y11-mediated signaling without the confounding effects of

nucleotide-based agonists, which can be rapidly degraded by ectonucleotidases or activate

other P2 receptor subtypes.[13]

Quantitative Pharmacology of NF546
The efficacy and selectivity of NF546 have been characterized across various recombinant and

native systems. The following table summarizes key quantitative data regarding its activity.

Parameter Receptor Species Value Assay Type Reference

pEC₅₀ P2Y₁₁ Human 6.27

Calcium

Mobilization /

cAMP

Accumulation

[11][13]

IC₅₀ HMGA2 - 5.49 µM
DNA-Binding

Activity

Selectivity

P2Y₁, P2Y₂,

P2Y₄, P2Y₆,

P2Y₁₂, P2X₁,

P2X₂, P2X₂₊₃

Human
Selective for

P2Y₁₁

Functional

Assays
[11][13]

Note: While highly selective, NF546 may activate P2Y₂, P2Y₆, and P2Y₁₂ receptors at higher

concentrations.[8]
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Mechanism of Action: P2Y11 Signaling Pathways
Activation of the P2Y11 receptor by NF546 initiates a dual signaling cascade through Gs and

Gq proteins.

Gq-PLC-Ca²⁺ Pathway: The Gq protein alpha subunit activates phospholipase C (PLC),

which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate

(IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum,

triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[7][9]

Gs-AC-cAMP Pathway: The Gs protein alpha subunit stimulates adenylyl cyclase (AC) to

convert ATP into cyclic AMP (cAMP).[9][14] cAMP then acts as a second messenger,

primarily by activating Protein Kinase A (PKA), which phosphorylates numerous downstream

targets to modulate cellular function.[14][15]

The diagram below illustrates the signaling pathways initiated by NF546 at the P2Y11 receptor.
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P2Y11 receptor dual signaling cascade activated by NF546.
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Key Experimental Applications and Protocols
NF546 is utilized in a variety of in vitro assays to probe the function of the P2Y11 receptor.

Below are detailed protocols for key experiments.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y11

receptor activation. It is a primary method for confirming the agonistic activity of compounds

like NF546.[13]

The following diagram outlines the typical workflow for a calcium imaging experiment.

1. Cell Culture
(e.g., 1321N1-P2Y11)

2. Dye Loading
(e.g., Fura-2 AM)

3. Baseline Reading
(Fluorescence Microscopy)

4. Compound Addition
(NF546)

5. Post-Stimulation
Data Acquisition

6. Data Analysis
(Ratio 340/380 nm)

Click to download full resolution via product page

Workflow for an NF546-induced calcium mobilization assay.

Cell Preparation:

Seed human astrocytoma cells (1321N1) stably expressing the human P2Y11 receptor

onto 96-well black-walled, clear-bottom plates.

Culture overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418) at 37°C in a 5%

CO₂ incubator.

Dye Loading:

Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM

HEPES.

Prepare a Fura-2 AM (or Fluo-4 AM) stock solution in DMSO and dilute it in the loading

buffer to a final concentration of 2-5 µM.[16] Add Pluronic F-127 (0.02% final

concentration) to aid dye dispersal.
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Aspirate the culture medium from the cells and wash once with loading buffer.

Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in

the dark.[17]

Assay Procedure:

After incubation, wash the cells twice with loading buffer to remove extracellular dye. Add

fresh loading buffer to each well.

Place the plate into a fluorescence microplate reader or onto an inverted microscope

equipped for ratiometric imaging.[18]

Measure baseline fluorescence for 1-2 minutes. For Fura-2, this involves alternating

excitation at 340 nm and 380 nm while measuring emission at ~510 nm.[16][18]

Using an automated injection system, add varying concentrations of NF546 to the wells.

Immediately begin recording fluorescence for another 5-10 minutes to capture the peak

response and subsequent plateau.

Data Analysis:

The ratio of fluorescence emission following excitation at 340 nm versus 380 nm

(F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium

concentration.[18]

Plot the peak change in the F340/F380 ratio against the logarithm of the NF546
concentration.

Fit the resulting concentration-response curve using a non-linear regression model (e.g.,

four-parameter logistic equation) to determine the EC₅₀ value.

cAMP Accumulation Assay
This assay quantifies the production of cAMP, confirming the activation of the Gs-coupled

pathway of the P2Y11 receptor.
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Cell Preparation:

Seed P2Y11-expressing cells (e.g., 1321N1 or HEK293) into 96-well plates and culture

overnight.

Assay Procedure:

Wash cells with a stimulation buffer (e.g., HBSS).

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM)

or Rolipram (10 µM), for 15-30 minutes. This prevents the degradation of newly

synthesized cAMP and enhances the signal.[19]

Add varying concentrations of NF546 to the wells and incubate for 15-30 minutes at 37°C.

cAMP Quantification:

Lyse the cells using the lysis buffer provided with the chosen cAMP detection kit.

Quantify the amount of cAMP in the lysate using a competitive immunoassay (e.g., HTRF,

ELISA) or a LANCE cAMP kit, following the manufacturer's instructions. These kits

typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to

a specific anti-cAMP antibody.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Calculate the cAMP concentration in each sample based on the standard curve.

Plot the cAMP concentration against the logarithm of the NF546 concentration and fit the

curve to determine the EC₅₀.

Radioligand Binding Assay
While NF546 is an agonist, competitive binding assays are essential for determining its binding

affinity (Ki) for the P2Y11 receptor. This assay measures the ability of unlabeled NF546 to

displace a radiolabeled ligand from the receptor.[20]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4838136/
https://www.benchchem.com/product/b15569098?utm_src=pdf-body
https://www.benchchem.com/product/b15569098?utm_src=pdf-body
https://www.benchchem.com/product/b15569098?utm_src=pdf-body
https://www.benchchem.com/product/b15569098?utm_src=pdf-body
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Preparation:

Homogenize cells or tissues expressing the P2Y11 receptor in a cold buffer (e.g., Tris-HCl)

using a Dounce or Polytron homogenizer.

Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the

membranes.

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein

concentration (e.g., using a Bradford assay).

Binding Reaction:

In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of

a suitable P2Y11 radioligand (e.g., [³H]ATP, though a stable analog is preferable), and a

range of concentrations of unlabeled NF546.[21]

To determine non-specific binding, include control wells containing a high concentration of

a non-radioactive P2Y11 agonist/antagonist.

Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach

equilibrium.

Separation and Detection:

Rapidly terminate the binding reaction by filtering the contents of each well through a glass

fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound

radioligand from the free radioligand.[20]

Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity

using a liquid scintillation counter.

Data Analysis:
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Calculate specific binding by subtracting the non-specific binding from the total binding for

each concentration of NF546.

Plot the percentage of specific binding against the logarithm of the NF546 concentration.

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration

of NF546 that inhibits 50% of the specific radioligand binding).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[21]

Conclusion and Future Directions
NF546 is an indispensable tool for the functional characterization of the P2Y11 receptor. Its

non-nucleotide structure and high selectivity allow for precise investigation of P2Y11-mediated

signaling in a variety of physiological and pathological contexts, including immune modulation,

vascular tone regulation, and T-lymphocyte migration.[1][10] The experimental protocols

detailed herein provide a robust framework for researchers to utilize NF546 effectively. Future

research may focus on leveraging the structure-activity relationship of NF546 and related

compounds to develop even more potent and selective P2Y11 modulators, including

antagonists and allosteric modulators, for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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